Benzyloxycarbonylleucyl-hydroxamate
Description
Benzyloxycarbonylleucyl-hydroxamate is a hydroxamate derivative characterized by the presence of a benzyloxycarbonyl (Z) group and a leucine residue. Hydroxamates are critical in medicinal chemistry due to their role as protease inhibitors, particularly in targeting metalloenzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) . This design likely enhances stability and bioavailability compared to unprotected analogs.
Properties
CAS No. |
66179-55-3 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-10(2)8-12(13(17)16-19)15-14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12,19H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
InChI Key |
REYWRBIAVGFTAA-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Benzyloxycarbonylleucyl-hydroxamate can be synthesized through several methods. One common synthetic route involves the reaction of benzyloxycarbonyl-leucine with hydroxylamine hydrochloride in the presence of a coupling reagent such as N,N’-carbonyldiimidazole (CDI) or ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) . The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide under mild conditions. Industrial production methods may involve the use of continuous flow reactors to optimize reaction rates and product purity .
Chemical Reactions Analysis
Benzyloxycarbonylleucyl-hydroxamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxamate moiety. Common reagents used in these reactions include phosphorus trichloride, hydroxylamine, and various bases
Scientific Research Applications
Benzyloxycarbonylleucyl-hydroxamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as an inhibitor of metalloproteases and other enzymes, making it useful in studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of benzyloxycarbonylleucyl-hydroxamate involves its ability to chelate metal ions, particularly zinc and iron. This chelation inhibits the activity of metalloproteases and other enzymes that require metal ions for their catalytic activity . The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including the suppression of tumor growth and bacterial proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with Benzyloxycarbonylleucyl-hydroxamate, as inferred from the evidence:
Benzyl N-Hydroxycarbamate (CAS 3426-71-9)
- Molecular Formula: C₈H₉NO₃
- Molecular Weight : 167.16 g/mol
- Key Features :
- Applications : Used in pharmaceutical development for modifying peptide backbones and enhancing metabolic stability.
O-Benzylhydroxylamine Hydrochloride (CAS 2687-43-6)
- Molecular Formula: C₇H₁₀ClNO
- Molecular Weight : 159.61 g/mol
- Key Features :
- Applications : Employed in the preparation of enzyme inhibitors and chelating agents.
Structural Analogs from
The following compounds exhibit 58–68% structural similarity to this compound, suggesting variations in substituents or backbone structure:
| CAS Number | Similarity (%) | Key Inferred Features |
|---|---|---|
| 18814-49-8 | 67.65 | Likely contains a benzyloxycarbonyl group and hydroxamate, with a modified amino acid residue. |
| 210344-98-2 | 68.52 | Possible peptide-based hydroxamate with alternative side chains. |
| 274693-53-7 | 63.73 | Structural variations may include heterocyclic or branched substituents. |
Data Table: Comparative Analysis
Research Findings and Functional Insights
Enzyme Inhibition :
- Hydroxamates like Benzyl N-Hydroxycarbamate exhibit strong chelation of zinc ions in metalloenzymes, a mechanism critical for HDAC and MMP inhibition .
- Structural analogs with leucine residues (e.g., this compound) may enhance target specificity due to peptide backbone interactions with enzyme active sites.
Stability and Bioavailability :
- The benzyloxycarbonyl group improves metabolic stability compared to unprotected hydroxamates, as seen in O-Benzylhydroxylamine Hydrochloride derivatives .
- Compounds with higher structural similarity (e.g., 68.52%) may retain efficacy while reducing off-target effects .
Synthetic Utility :
- Benzyl N-Hydroxycarbamate serves as a versatile intermediate for introducing protective groups in peptide synthesis, a feature likely shared by this compound .
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